1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentane-1-carboxylic acid
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Overview
Description
1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a cyclopentane ring, an amino group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-methylphenylacetonitrile with cyclopentanone in the presence of a reducing agent to form the intermediate compound. This intermediate is then subjected to hydrolysis and subsequent amination to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are employed.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: An agonist for the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex.
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentane-1-carboxylic acid is unique due to its combination of a cyclopentane ring with an amino and carboxylic acid group, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Biological Activity
1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentane-1-carboxylic acid is a cyclic amino acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a cyclopentane ring, an amino group, and a 3-methylphenyl substituent, which contribute to its pharmacological properties. Understanding the biological activity of this compound is essential for exploring its therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C15H21NO2
- Molecular Weight : 247.34 g/mol
- IUPAC Name : this compound
The structure includes:
- A cyclopentane ring that provides structural stability.
- An amino group that can form hydrogen bonds with biological targets.
- A 3-methylphenyl group that enhances lipophilicity, potentially improving membrane permeability.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the central nervous system (CNS). The amino group is crucial for binding to neurotransmitter receptors, while the phenyl group may engage in π-π stacking interactions, enhancing the compound's affinity for its targets.
Neurotransmitter Modulation
Research indicates that compounds similar to this compound can act as modulators of neurotransmitter receptors, particularly glutamate receptors. These receptors are vital for synaptic transmission and plasticity, suggesting that this compound may have implications in treating neurological disorders.
Anticancer Potential
Preliminary studies have shown that derivatives of cyclic amino acids exhibit anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The structure-activity relationship (SAR) indicates that modifications on the phenyl ring can enhance antiproliferative activity.
Compound | IC50 (µg/mL) | Cancer Cell Line |
---|---|---|
Compound A | 1.61 ± 1.92 | Jurkat |
Compound B | 1.98 ± 1.22 | A-431 |
Study on Neuroprotective Effects
A study investigated the neuroprotective effects of a related compound on neuronal cells subjected to oxidative stress. Results indicated that the compound significantly reduced cell death and oxidative damage, likely through its antioxidant properties and ability to modulate glutamate receptor activity.
Anticancer Activity Assessment
Another study evaluated the anticancer activity of various derivatives of cyclopentane carboxylic acids, including this compound. The findings revealed that certain modifications led to enhanced cytotoxicity against breast cancer cells, highlighting the potential for developing new therapeutic agents.
Properties
Molecular Formula |
C15H21NO2 |
---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
1-[2-amino-1-(3-methylphenyl)ethyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C15H21NO2/c1-11-5-4-6-12(9-11)13(10-16)15(14(17)18)7-2-3-8-15/h4-6,9,13H,2-3,7-8,10,16H2,1H3,(H,17,18) |
InChI Key |
LJPKCNAWFSEIBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CN)C2(CCCC2)C(=O)O |
Origin of Product |
United States |
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